molecular formula C19H18F2O5 B14058399 ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate

((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B14058399
M. Wt: 364.3 g/mol
InChI Key: PVOGFYMLKKFMQW-LNKXUWQBSA-N
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Description

((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzyloxy, difluoro, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group using benzyl chloride in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate oxidizing agents.

    Esterification: The final step involves the esterification of the hydroxyl group with benzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate involves its interaction with specific molecular targets. The benzyloxy and difluoro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,4S)-4-(Methoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
  • ((2R,4S)-4-(Ethoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate
  • ((2R,4S)-4-(Propoxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate

Uniqueness

((2R,4S)-4-(Benzyloxy)-3,3-difluoro-5-hydroxytetrahydrofuran-2-YL)methyl benzoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The difluoro substitution enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C19H18F2O5

Molecular Weight

364.3 g/mol

IUPAC Name

[(2R,4S)-3,3-difluoro-5-hydroxy-4-phenylmethoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C19H18F2O5/c20-19(21)15(12-25-17(22)14-9-5-2-6-10-14)26-18(23)16(19)24-11-13-7-3-1-4-8-13/h1-10,15-16,18,23H,11-12H2/t15-,16+,18?/m1/s1

InChI Key

PVOGFYMLKKFMQW-LNKXUWQBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2C(O[C@@H](C2(F)F)COC(=O)C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C2(F)F)COC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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